molecular formula C19H14N4O5 B3830267 N'-(2,4-dinitrophenyl)-4-biphenylcarbohydrazide

N'-(2,4-dinitrophenyl)-4-biphenylcarbohydrazide

Cat. No. B3830267
M. Wt: 378.3 g/mol
InChI Key: VVKZKKNGJQKDTM-UHFFFAOYSA-N
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Description

“N’-(2,4-dinitrophenyl)-4-biphenylcarbohydrazide” is a complex organic compound. It likely contains a biphenyl group (two connected phenyl rings) and a 2,4-dinitrophenyl group (a phenyl ring with nitro groups at the 2 and 4 positions). The “hydrazide” part suggests the presence of a hydrazide group (-CONHNH2), which is a derivative of carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro groups and the hydrazide group. The nitro groups are electron-withdrawing, which could make the compound more reactive. The hydrazide group could potentially undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by factors such as the presence of the nitro groups and the hydrazide group .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “N’-(2,4-dinitrophenyl)-4-biphenylcarbohydrazide” would require appropriate safety precautions. The presence of nitro groups could potentially make the compound explosive or toxic .

properties

IUPAC Name

N'-(2,4-dinitrophenyl)-4-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-19(15-8-6-14(7-9-15)13-4-2-1-3-5-13)21-20-17-11-10-16(22(25)26)12-18(17)23(27)28/h1-12,20H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKZKKNGJQKDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dinitrophenyl)-4-biphenylcarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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